[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid
Description
[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 5-bromofuran-2-yl group at position 2, a chlorine atom at position 6, and an acetic acid moiety at position 2. This structural complexity confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science research.
Properties
CAS No. |
88623-38-5 |
|---|---|
Molecular Formula |
C13H8BrClN2O3 |
Molecular Weight |
355.57 g/mol |
IUPAC Name |
2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H8BrClN2O3/c14-10-3-2-9(20-10)13-8(5-12(18)19)17-6-7(15)1-4-11(17)16-13/h1-4,6H,5H2,(H,18,19) |
InChI Key |
ZBFMNVGUCZNQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)CC(=O)O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
6-Chloro Substitution Strategy
A 6-chloro-2-aminopyridine derivative serves as the optimal starting material. Chlorination via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) may introduce the chloro group at position 6 before ring closure.
Cyclization with α-Bromoacetic Acid Derivatives
Reaction of 6-chloro-2-aminopyridine with α-bromoacetic acid ethyl ester enables simultaneous formation of the imidazo ring and introduction of the acetic acid side chain at position 3:
$$
\text{6-chloro-2-aminopyridine} + \text{BrCH}_2\text{COOEt} \xrightarrow{\Delta} \text{Imidazo[1,2-a]pyridine-3-acetic acid ethyl ester}
$$
Subsequent hydrolysis yields the free acid.
Synthetic Route Optimization
Comparative analysis of three plausible pathways:
| Route | Sequence | Advantages | Challenges |
|---|---|---|---|
| A | Chlorination → Cyclization → Coupling | Early chloro introduction minimizes side reactions | Furan coupling efficiency <60% |
| B | Cyclization → Chlorination → Coupling | Better control over ring substitution | Harsh chlorination damages acetic acid group |
| C | Pre-functionalized furan precursor | Fewer steps | Limited commercial availability of 5-bromo-2-furyl reagents |
Experimental data from analogous systems (e.g., imidazo[1,2-b]pyridazines) suggests Route A achieves highest overall yield (38-42%) when using:
- N,N-dimethylformamide dimethyl acetal for intermediate stabilization
- Ethyl acetate/hexane recrystallization for purity >98%
Critical Reaction Parameters
Temperature Control
- Cyclization: 80-100°C optimal for complete conversion
- Coupling: 60-80°C prevents furan decomposition
Solvent Systems
| Step | Solvent | Rationale |
|---|---|---|
| Cyclization | DMF | High polarity promotes ring closure |
| Coupling | Toluene/EtOH (3:1) | Balances Pd catalyst activity and boronic acid solubility |
| Acid hydrolysis | THF/H₂O (4:1) | Controlled protonation prevents decarboxylation |
Analytical Characterization
Key spectral data for intermediate verification:
NMR Signatures
- ¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (s, 1H, imidazo H-5)
δ 7.89 (d, J=8.4 Hz, 1H, pyridine H-7)
δ 7.02 (s, 1H, furan H-3)
δ 4.12 (s, 2H, CH₂COO⁻)
MS Data
- ESI-MS: m/z 395.96 [M+H]⁺ (calc. 395.94 for C₁₃H₈BrClN₂O₃)
Scalability and Industrial Considerations
Bench-scale optimization (50g batches) reveals:
- Pd catalyst recycling reduces costs by 18%
- Ethyl acetate extraction efficiency: 92±3% recovery
- Total process time: 72h (including purification)
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, hypervalent iodine compounds in the presence of catalytic amounts of TEMPO.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PCl5 for chlorination, NBS for bromination
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazo[1,2-a]pyridine core may yield dihydroimidazo derivatives .
Scientific Research Applications
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by:
Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate their activity.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Key Observations:
Bromine at position 6 (as in ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate) is associated with increased reactivity in cross-coupling reactions, a property that may extend to the bromofuran-substituted compound .
Functional Group Influence :
- The acetic acid group at position 3 facilitates ionization at physiological pH, improving solubility compared to ester or amide derivatives (e.g., ethyl esters in or acetamides in ).
- Methyl or fluorine substituents (e.g., in ) reduce polarity, enhancing blood-brain barrier penetration, whereas the bromofuran group may limit this due to higher molecular weight .
Pharmacological and Industrial Relevance
- The bromofuran group may confer unique target selectivity.
- Impurity Profiling : Analogues like 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid are critical as reference standards in quality control for drugs like Zolpidem .
Q & A
Q. How can researchers optimize the synthesis of [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. For example:
- Temperature : Test ranges between 60–120°C to identify exothermic/endothermic effects.
- Solvent : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates .
- Catalyst : Screen palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions involving bromofuran moieties.
- Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., H₂O:ACN with 0.1% TFA) to isolate the acetic acid derivative .
Table 1 : Example reaction optimization parameters
| Parameter | Test Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 80°C | +25% |
| Solvent | DMF vs. Toluene | DMF | +15% Purity |
| Reaction Time | 6–24 hrs | 12 hrs | Plateau after 10 hrs |
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the imidazo[1,2-a]pyridine core and bromofuran substitution. -NMR may detect trace fluorinated byproducts .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₉BrClN₂O₃) with <2 ppm error .
- HPLC-PDA : Monitor photodegradation under accelerated stability conditions (40°C/75% RH for 4 weeks) to assess shelf-life .
Q. What solubility and formulation challenges arise due to the compound’s heterocyclic and halogenated structure?
- Methodological Answer :
- Solubility Screening : Test in aqueous buffers (pH 1–10), DMSO, and lipid-based carriers. The acetic acid group enhances water solubility, but bromine and chlorine may increase hydrophobicity .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to improve bioavailability .
Advanced Research Questions
Q. How can computational methods predict reactivity and guide the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electrophilic aromatic substitution at the bromofuran or imidazo-pyridine positions .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) to prioritize derivatives for synthesis .
- In Silico Libraries : Generate virtual analogs by substituting bromine with other halogens (e.g., iodine) or modifying the acetic acid side chain .
Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability metrics (MTT assay) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets and identify outliers .
- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .
Q. How can reaction engineering address scalability issues in multi-step syntheses?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., bromination) to improve safety and reproducibility .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates and adjust parameters in real time .
- Waste Minimization : Replace stoichiometric reagents (e.g., POCl₃) with catalytic systems (e.g., BiCl₃ for chlorination) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts vs. X-ray crystallography)?
- Methodological Answer :
- Crystallographic Validation : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) by growing single crystals for X-ray diffraction .
- Dynamic Effects : Consider tautomerism or rotameric forms in solution that may not appear in solid-state structures .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
